Methyl 3-bromo-4-oxopentanoate
Overview
Description
Methyl 3-bromo-4-oxopentanoate is an organic compound with the molecular formula C6H9BrO3. It is a brominated ester derivative of levulinic acid and is known for its applications in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-oxopentanoate can be synthesized through the bromination of levulinic acid in methanol. The reaction involves heating levulinic acid in methanol to reflux, followed by the dropwise addition of bromine. The reaction mixture is then neutralized with sodium bicarbonate and extracted with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted esters.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 3-bromo-4-oxopentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Biological Studies: As a reagent in biochemical assays.
Industrial Applications: In the production of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. These interactions are crucial for its role in organic synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-oxopentanoate: Similar structure but with different positional isomerism.
Methyl 3-chloro-4-oxopentanoate: Chlorinated analog with similar reactivity.
Methyl 3-iodo-4-oxopentanoate: Iodinated analog with enhanced reactivity due to the larger atomic radius of iodine.
Uniqueness
Methyl 3-bromo-4-oxopentanoate is unique due to its specific bromination, which provides distinct reactivity patterns compared to its chloro and iodo analogs. This makes it particularly useful in selective organic transformations and synthesis .
Properties
IUPAC Name |
methyl 3-bromo-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-4(8)5(7)3-6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPIWRQEUGIRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435656 | |
Record name | Methyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95678-51-6 | |
Record name | Methyl 3-bromo-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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